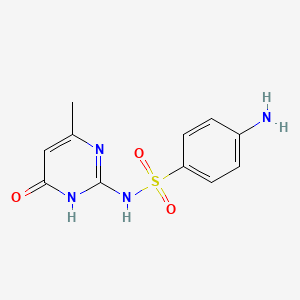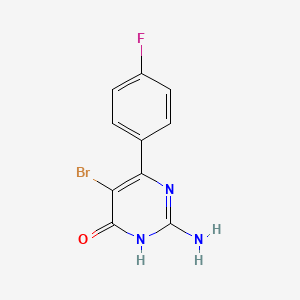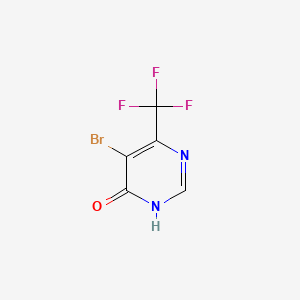
1,2-Cycloheptanedione, dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cycloheptanedione, dioxime is an organic compound characterized by a seven-membered ring containing two oxime groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable reagent in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Cycloheptanedione, dioxime can be synthesized through the oximating reaction of 1,2-cycloheptanedione with hydroxylammonium chloride in an aqueous potassium hydroxide solution . The reaction typically involves the following steps:
- Dissolve hydroxylammonium chloride in water and cool the solution with ice.
- Prepare an ice-cold basic solution of potassium hydroxide.
- Combine the two solutions and add 1,2-cycloheptanedione.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Cycloheptanedione, dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes.
Wissenschaftliche Forschungsanwendungen
1,2-Cycloheptanedione, dioxime has several applications in scientific research:
Coordination Chemistry: It forms stable complexes with metal ions, useful in studying metal-ligand interactions.
Analytical Chemistry: Used as a reagent for detecting and quantifying metal ions.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Employed in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1,2-cycloheptanedione, dioxime involves its ability to chelate metal ions through the oxime groups. This chelation stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel, cobalt, and copper, and the pathways involve the formation of stable metal-ligand complexes .
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanedione, dioxime: Similar structure but with a six-membered ring.
1,2-Cyclooctanedione, dioxime: Similar structure but with an eight-membered ring.
Uniqueness: 1,2-Cycloheptanedione, dioxime is unique due to its seven-membered ring, which provides distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness influences its reactivity and the stability of the complexes it forms.
Eigenschaften
CAS-Nummer |
530-97-2 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(NE)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine |
InChI |
InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6+,9-7+ |
InChI-Schlüssel |
LJIRXNPXTVQOEU-CDJQDVQCSA-N |
SMILES |
C1CCC(=NO)C(=NO)CC1 |
Isomerische SMILES |
C1CC/C(=N\O)/C(=N/O)/CC1 |
Kanonische SMILES |
C1CCC(=NO)C(=NO)CC1 |
| 530-97-2 | |
Löslichkeit |
0.04 M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















